molecular formula C3H6N2O2 B555960 4-Aminoisoxazolidin-3-one CAS No. 68-39-3

4-Aminoisoxazolidin-3-one

Cat. No.: B555960
CAS No.: 68-39-3
M. Wt: 102.09 g/mol
InChI Key: DYDCUQKUCUHJBH-UHFFFAOYSA-N
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Description

4-amino-1,2-oxazolidin-3-one is a member of the class of oxazolidines that is isoxazoldin-3-one which is substituted at position 4 by an amino group. It is a serine derivative, a member of oxazolidines, a primary amino compound and a hydroxamic acid ester.

Mechanism of Action

Target of Action

DL-Cycloserine, also known as 4-Aminoisoxazolidin-3-one, primarily targets the alanine racemase (Alr) and D-alanine: D-alanine ligase (Ddl) enzymes . These enzymes are crucial in the cytosolic stages of peptidoglycan synthesis, a key component of bacterial cell walls .

Mode of Action

As a cyclic analogue of D-alanine, DL-Cycloserine acts against its primary targets by inhibiting their function . It interferes with an early step in bacterial cell wall synthesis by competitively inhibiting the two enzymes, thereby disrupting the supply and incorporation of D-alanine into the essential peptide bridges .

Biochemical Pathways

The inhibition of Alr and Ddl enzymes disrupts the peptidoglycan synthesis pathway, which is essential for bacterial cell wall formation . This disruption affects the structural integrity of the bacterial cell wall, leading to downstream effects such as bacterial cell death .

Pharmacokinetics

DL-Cycloserine has a bioavailability of approximately 70% to 90%, indicating that a significant proportion of the drug reaches the systemic circulation when administered orally . It is metabolized in the liver and excreted by the kidneys . The elimination half-life is about 10 hours in individuals with normal kidney function .

Result of Action

The primary result of DL-Cycloserine’s action is the weakening of bacterial cell walls due to the disruption of peptidoglycan synthesis . This leads to the death of the bacteria, making DL-Cycloserine an effective antibiotic, particularly against multi-drug resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .

Action Environment

The efficacy of DL-Cycloserine can be influenced by various environmental factors. For instance, it has been suggested that DL-Cycloserine can facilitate reconsolidation of fear memory when exposure procedures are unsuccessful . This implies that the therapeutic context, such as the success of exposure procedures in cognitive-behavioral therapy, can influence the action of DL-Cycloserine .

Biochemical Analysis

Biochemical Properties

DL-Cycloserine is a cyclic analogue of D-alanine and works by interfering with the formation of the bacteria’s cell wall . It acts against two crucial enzymes important in the cytosolic stages of peptidoglycan synthesis: alanine racemase (Alr) and D-alanine: D-alanine ligase (Ddl) .

Cellular Effects

DL-Cycloserine has been found to kill 6.3 log 10 colony-forming units (CFU)/mL extracellular bacilli over 28 days . Its efficacy is driven by the percentage of time concentration persisted above the minimum inhibitory concentration (MIC) .

Molecular Mechanism

The molecular mechanism of DL-Cycloserine involves its structural similarity to D-alanine. It inhibits the enzymes alanine racemase and D-alanine: D-alanine ligase, which are required for the synthesis of peptidoglycan in the bacterial cell wall .

Temporal Effects in Laboratory Settings

In laboratory settings, DL-Cycloserine has shown to have a significant impact over time. It has been observed to kill 6.3 log 10 CFU/mL extracellular bacilli over 28 days .

Metabolic Pathways

DL-Cycloserine is involved in the metabolic pathway of peptidoglycan synthesis in bacteria. It inhibits the enzymes alanine racemase and D-alanine: D-alanine ligase, disrupting the formation of the bacterial cell wall .

Subcellular Localization

Given its mechanism of action, it is likely to be found where the enzymes it inhibits (alanine racemase and D-alanine: D-alanine ligase) are located, which is in the cytoplasm of bacterial cells .

Properties

IUPAC Name

4-amino-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCUQKUCUHJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859074
Record name DL-4-Aminoisoxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68-39-3, 339-72-0, 68-41-7
Record name 4-Amino-3-isoxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolidinone, 4-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcycloserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409
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Record name D-cycloserine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851
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Record name D-cycloserine
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Record name DL-4-Aminoisoxazolidin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-aminoisoxazolidin-3-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoisoxazolidin-3-one
Reactant of Route 2
4-Aminoisoxazolidin-3-one

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